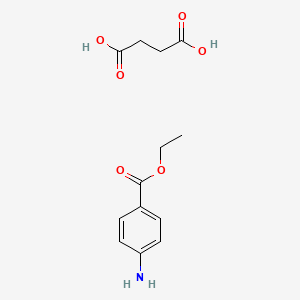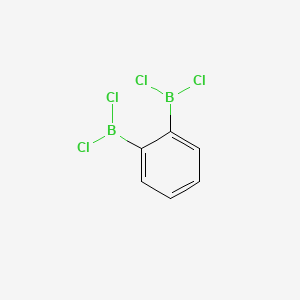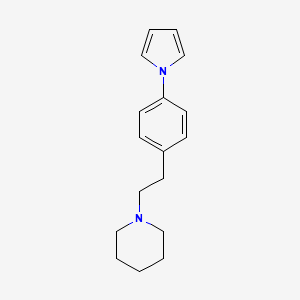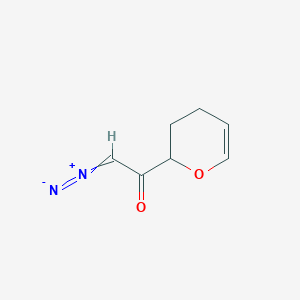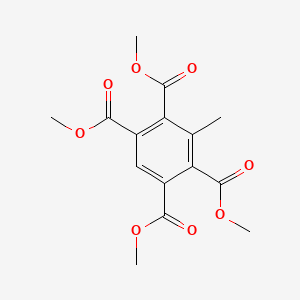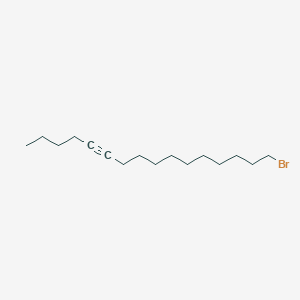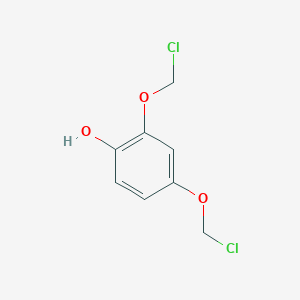
1,6-Diisocyanato-2,5-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diisocyanato-2,5-dimethylhexane is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a type of diisocyanate, which means it contains two isocyanate groups (-NCO) attached to a hexane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,5-dimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,5-dimethylhexane-1,6-diamine, is prepared through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is carried out under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions: 1,6-Diisocyanato-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Scientific Research Applications
1,6-Diisocyanato-2,5-dimethylhexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering due to its ability to form biocompatible polyurethanes.
Medicine: Explored for use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1,6-Diisocyanato-2,5-dimethylhexane primarily involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amino (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane production. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable polymeric structures.
Comparison with Similar Compounds
1,6-Diisocyanatohexane: Similar structure but lacks the methyl groups on the hexane backbone.
1,6-Diisocyanato-2,2,4-trimethylhexane: Contains additional methyl groups, leading to different physical properties.
Uniqueness: 1,6-Diisocyanato-2,5-dimethylhexane is unique due to the presence of methyl groups on the hexane backbone, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in the mechanical properties, thermal stability, and chemical resistance of the polyurethanes formed from this compound.
Properties
CAS No. |
106310-92-3 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,6-diisocyanato-2,5-dimethylhexane |
InChI |
InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |
InChI Key |
HWHSCZHXWXLWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


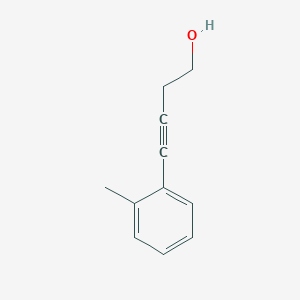

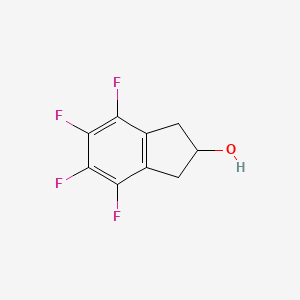
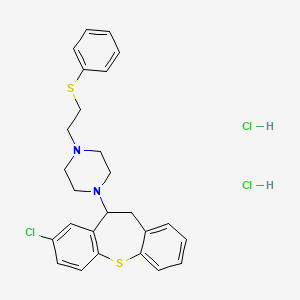
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
